![molecular formula C12H8BrN3O2 B12609937 Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(5-methyl-3-isoxazolyl)-](/img/structure/B12609937.png)
Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(5-methyl-3-isoxazolyl)-
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Overview
Description
Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(5-methyl-3-isoxazolyl)- is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(5-methyl-3-isoxazolyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of 5-bromo-1H-pyrrolo[2,3-b]pyridine: This can be achieved through the bromination of 1H-pyrrolo[2,3-b]pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Synthesis of 5-methyl-3-isoxazole: This involves the cyclization of appropriate precursors such as 3-methyl-2-butanone oxime in the presence of an acid catalyst.
Coupling Reaction: The final step involves coupling the two heterocyclic moieties using a suitable coupling agent like palladium catalysts under inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(5-methyl-3-isoxazolyl)- can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols can replace the bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Reduced forms with hydrogen addition.
Substitution: Substituted derivatives with nucleophiles replacing the bromine atom.
Scientific Research Applications
Pharmacological Applications
The unique structural features of Methanone derivatives make them valuable in drug design. The following are key areas where this compound has shown promise:
Anticancer Activity
Research has demonstrated that compounds containing the pyrrolo[2,3-b]pyridine scaffold exhibit significant anticancer properties. For instance, derivatives have been tested against various cancer cell lines, showing potent inhibition of tumor growth. Studies suggest that these compounds may act by targeting specific kinases involved in cancer progression.
Antimicrobial Properties
The isoxazole ring in combination with pyrrolopyridine has been linked to antimicrobial activities. Compounds derived from this scaffold have shown efficacy against bacterial strains, including resistant forms, suggesting their potential as new antibiotics.
Anti-inflammatory Effects
Methanone derivatives have been investigated for their anti-inflammatory properties. Some studies indicate that these compounds can inhibit cyclooxygenase enzymes (COX), which are key players in inflammatory processes. This makes them candidates for treating conditions like arthritis and other inflammatory diseases.
Case Studies and Research Findings
Several studies have highlighted the applications of Methanone derivatives:
- A study published in Frontiers in Chemistry explored the synthesis of pyridinone-based inhibitors showing promising results against various targets, including kinases involved in cancer pathways .
- Another research article discussed the synthesis of isoxazolones and their application as building blocks for bioactive molecules, emphasizing their role in drug discovery .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(5-methyl-3-isoxazolyl)- involves its interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site or modulate receptor functions by interacting with receptor binding sites . The pathways involved can include signal transduction pathways such as the FGFR signaling pathway, which is crucial in cell proliferation and differentiation .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1H-pyrrolo[2,3-b]pyridine
- 5-Methyl-3-isoxazole
- Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)cyclopropyl-
Uniqueness
Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(5-methyl-3-isoxazolyl)- is unique due to its combined heterocyclic structure, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in drug discovery and development .
Biological Activity
Methanone, specifically the compound (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(5-methyl-3-isoxazolyl)- , is a derivative of pyrrolo[2,3-b]pyridine and isoxazole that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound can be represented by the following molecular formula:
Research indicates that compounds featuring the pyrrolo[2,3-b]pyridine scaffold exhibit significant activity against various targets in cancer therapy. Specifically, they are known to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in tumorigenesis.
FGFR Inhibition
In a study focusing on pyrrolo[2,3-b]pyridine derivatives, the compound exhibited potent inhibitory effects on FGFR1, FGFR2, and FGFR3. Notably, one derivative showed IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2 . These findings suggest that similar derivatives could be effective in treating cancers associated with aberrant FGFR signaling.
Anticancer Properties
The compound's anticancer properties have been explored through various in vitro studies. For instance:
- Cell Proliferation : The compound inhibited the proliferation of breast cancer cell lines (4T1 cells) and induced apoptosis.
- Migration and Invasion : It was also found to significantly reduce the migration and invasion capabilities of these cells .
Cytotoxicity Studies
Further investigations into the cytotoxic effects of related compounds indicate substantial cytotoxicity against several cancer cell lines. For example:
- Cytotoxicity against Osteosarcoma : A related compound containing the 5-bromo-1H-pyrrolo[2,3-b]pyridine structure demonstrated enhanced cytotoxicity compared to traditional chemotherapeutics like cisplatin .
Case Studies
Study Reference | Compound Studied | Target | IC50 Value | Effect |
---|---|---|---|---|
4h (Pyrrolo derivative) | FGFR1 | 7 nM | Inhibitory | |
5-Bromo-7-azaindole | Osteosarcoma | N/A | Cytotoxic | |
Pyrazolo derivatives | CDK2 | 0.36 µM | Antiproliferative |
Therapeutic Applications
The biological activity of Methanone suggests potential therapeutic applications in oncology. Its ability to inhibit key signaling pathways involved in cancer progression positions it as a candidate for further development in targeted cancer therapies.
Properties
Molecular Formula |
C12H8BrN3O2 |
---|---|
Molecular Weight |
306.11 g/mol |
IUPAC Name |
(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-(5-methyl-1,2-oxazol-3-yl)methanone |
InChI |
InChI=1S/C12H8BrN3O2/c1-6-2-10(16-18-6)11(17)9-5-15-12-8(9)3-7(13)4-14-12/h2-5H,1H3,(H,14,15) |
InChI Key |
OFLYPOXCCFCOHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)C(=O)C2=CNC3=C2C=C(C=N3)Br |
Origin of Product |
United States |
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